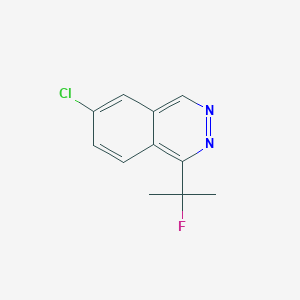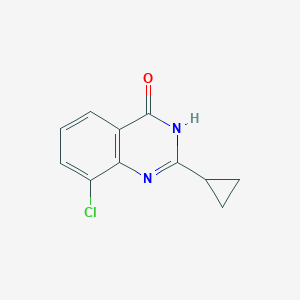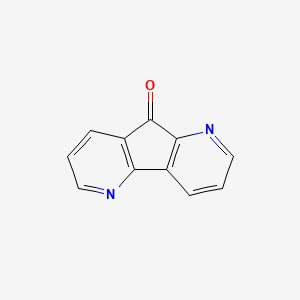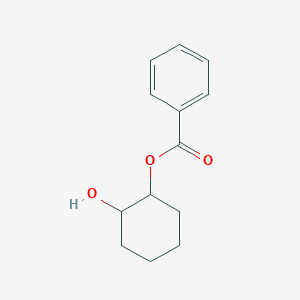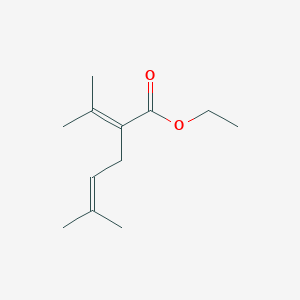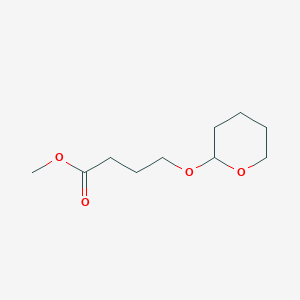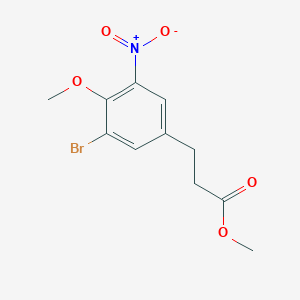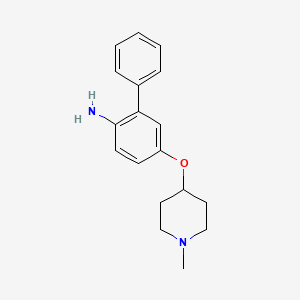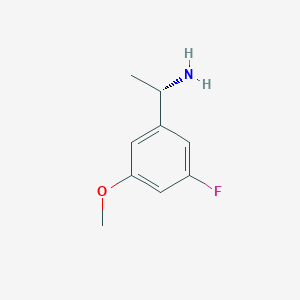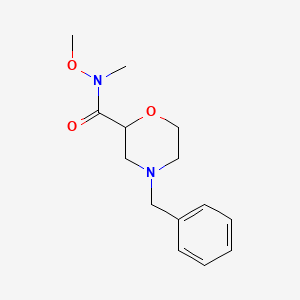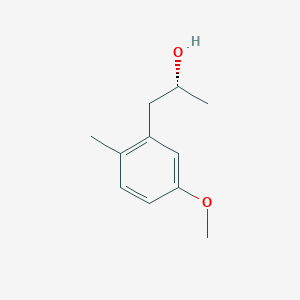
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a secondary alcohol functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxy-2-methylbenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding secondary alcohol.
Chiral Resolution: The racemic mixture of the secondary alcohol is then subjected to chiral resolution techniques, such as enzymatic resolution or chromatography, to isolate the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors to perform the Grignard reaction on a large scale.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the chiral resolution process.
Purification: Employing advanced purification methods, such as high-performance liquid chromatography (HPLC), to obtain the pure (2R)-enantiomer.
化学反应分析
Types of Reactions
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 5-methoxy-2-methylacetophenone.
Reduction: Regeneration of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
作用机制
The mechanism by which Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes and signaling mechanisms.
相似化合物的比较
Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)-: can be compared with other similar compounds, such as:
(2S)-1-(5-methoxy-2-methylphenyl)propan-2-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-(5-methoxy-2-methylphenyl)ethanol:
5-methoxy-2-methylbenzyl alcohol: A structurally related compound with a primary alcohol group instead of a secondary alcohol.
The uniqueness of Benzeneethanol, 5-methoxy-a,2-dimethyl-, (aR)- lies in its chiral nature and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC 名称 |
(2R)-1-(5-methoxy-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-8-4-5-11(13-3)7-10(8)6-9(2)12/h4-5,7,9,12H,6H2,1-3H3/t9-/m1/s1 |
InChI 键 |
NCFRFBOXIPIYAO-SECBINFHSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)OC)C[C@@H](C)O |
规范 SMILES |
CC1=C(C=C(C=C1)OC)CC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


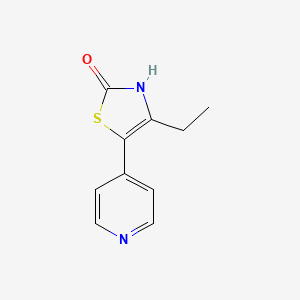
![Spiro[2.3]hexan-5-amine 2,2,2-trifluoroacetate](/img/structure/B8316250.png)
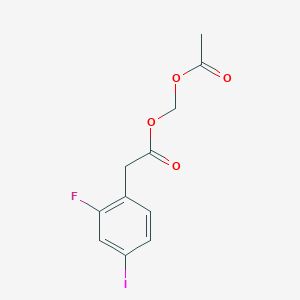
![(3R,3aR,6R,6aR)-6-methylhexahydro-2H-furo[3,2-b]pyrrol-3-ol](/img/structure/B8316262.png)
